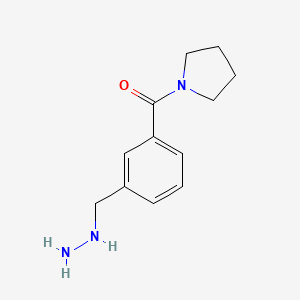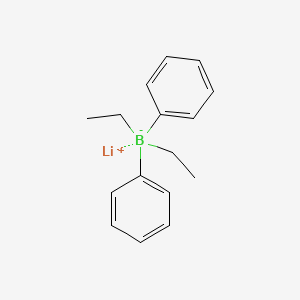
Lithium diethyldiphenylborate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium diethyldiphenylborate(1-) is a chemical compound with the molecular formula C16H20BLi It is a borate compound where lithium is bonded to a diethyldiphenylborate anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium diethyldiphenylborate(1-) typically involves the reaction of diethyldiphenylborane with lithium hydride or lithium alkyls. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of lithium diethyldiphenylborate(1-) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
Lithium diethyldiphenylborate(1-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The lithium atom can be substituted with other cations in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with lithium diethyldiphenylborate(1-) include halogens, alkyl halides, and strong acids. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving lithium diethyldiphenylborate(1-) depend on the type of reaction. For example, oxidation reactions may yield borate esters, while substitution reactions can produce various borate salts.
科学的研究の応用
Lithium diethyldiphenylborate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, including as a precursor for boron-containing drugs.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and ceramics, due to its unique chemical properties.
作用機序
The mechanism by which lithium diethyldiphenylborate(1-) exerts its effects involves the interaction of the borate anion with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in a variety of chemical reactions, including catalysis and the formation of complex structures.
類似化合物との比較
Similar Compounds
Lithium diphenylborate: Similar in structure but lacks the ethyl groups.
Lithium triethylborohydride: Contains three ethyl groups and a borohydride anion.
Sodium diethyldiphenylborate: Similar structure but with sodium instead of lithium.
Uniqueness
Lithium diethyldiphenylborate(1-) is unique due to the presence of both ethyl and phenyl groups attached to the borate anion. This combination of groups provides the compound with distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and materials science.
特性
CAS番号 |
68132-94-5 |
|---|---|
分子式 |
C16H20BLi |
分子量 |
230.1 g/mol |
IUPAC名 |
lithium;diethyl(diphenyl)boranuide |
InChI |
InChI=1S/C16H20B.Li/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16;/h5-14H,3-4H2,1-2H3;/q-1;+1 |
InChIキー |
CNPVKAQKASIASK-UHFFFAOYSA-N |
正規SMILES |
[Li+].[B-](CC)(CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


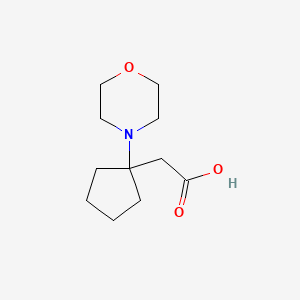
![2-Bromo-8-(2,3,4-trifluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12943257.png)

![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B12943272.png)

![tert-Butyl (S)-3,7-dioxa-2-thia-1-azaspiro[4.4]nonane-1-carboxylate 2,2-dioxide](/img/structure/B12943285.png)
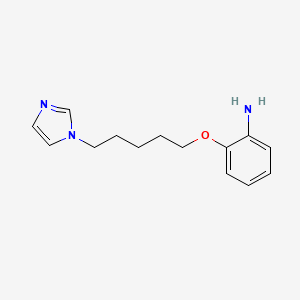
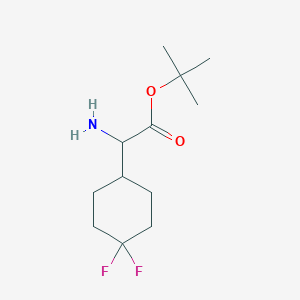

![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12943317.png)
![tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12943322.png)
![2,2-Difluorospiro[2.3]hexan-1-amine](/img/structure/B12943323.png)

